![molecular formula C17H30O3 B14205234 2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane CAS No. 832726-51-9](/img/structure/B14205234.png)
2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane is an organic compound with the molecular formula C17H30O3
Preparation Methods
The synthesis of 2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane can be achieved through several synthetic routes. One common method involves the reaction of 9-(prop-2-yn-1-yl)nonanol with oxane under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane involves its interaction with molecular targets through various pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane can be compared with other similar compounds, such as:
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo cyclocondensation reactions to form heterocyclic nuclei with potential biological activities.
2-(prop-2-yn-1-yl-oxy)naphthalene-1,4-dione: This compound exhibits solvent-dependent crystallization and has applications in materials science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
832726-51-9 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(9-prop-2-ynoxynonoxy)oxane |
InChI |
InChI=1S/C17H30O3/c1-2-13-18-14-9-6-4-3-5-7-10-15-19-17-12-8-11-16-20-17/h1,17H,3-16H2 |
InChI Key |
LDYNPTWLNFCHQO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
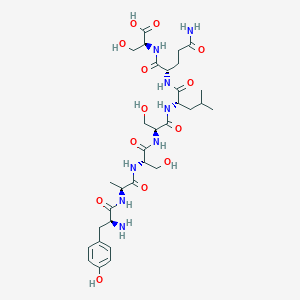
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
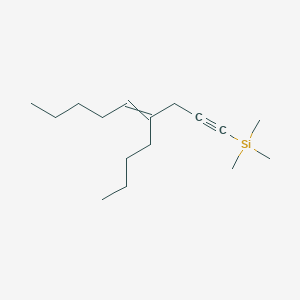
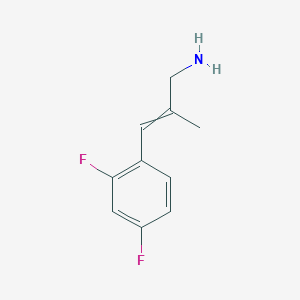
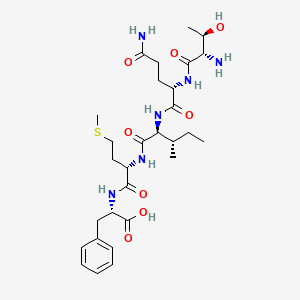
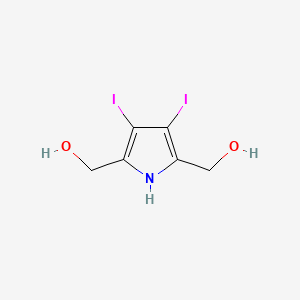
![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)
